1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Description
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone (CAS: 1010931-68-6) is a synthetic small molecule featuring a piperazine core substituted with a 2,1,3-benzoxadiazole sulfonyl group and a 3,4-dimethoxyphenyl ethanone moiety. Its molecular formula is CₙHₘN₄O₅S (exact formula inferred from structural analogs) . The benzoxadiazole (benzofurazan) group is a heterocyclic aromatic system known for its electron-deficient nature and fluorescence properties, making it valuable in photophysical applications and as a bioisostere in drug design .
Properties
Molecular Formula |
C20H22N4O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C20H22N4O6S/c1-28-16-7-6-14(12-17(16)29-2)13-19(25)23-8-10-24(11-9-23)31(26,27)18-5-3-4-15-20(18)22-30-21-15/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
JRMVSIOPKMODAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 2,1,3-Benzoxadiazole
The benzoxadiazole sulfonyl chloride precursor is synthesized by chlorosulfonation of 2,1,3-benzoxadiazole. This involves reacting the heterocycle with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. Excess thionyl chloride (SOCl₂) is added to convert the sulfonic acid to the sulfonyl chloride, yielding a pale-yellow solid after precipitation in ice water (yield: 78–85%).
Characterization and Stability
The sulfonyl chloride intermediate is hygroscopic and must be stored under inert conditions. Fourier-transform infrared spectroscopy (FT-IR) confirms the S=O stretches at 1370 cm⁻¹ and 1165 cm⁻¹, while nuclear magnetic resonance (NMR) shows a singlet for the sulfonyl chloride proton at δ 8.35 ppm (CDCl₃).
Piperazine Sulfonylation and Functionalization
Sulfonylation Reaction
Piperazine is reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride in dichloromethane (DCM) at 0°C using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center:
After 12 hours, the mixture is washed with 5% HCl and brine, dried over Na₂SO₄, and concentrated to yield 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole as a white powder (yield: 82–88%).
Purification via Anion Exchange Resin
Crude product is purified using Duolite A7, a weak base anion exchange resin, to remove unreacted sulfonyl chloride and byproducts. Elution with methanol:water (8:2) followed by lyophilization achieves >99% purity (HPLC).
Coupling with 2-(3,4-Dimethoxyphenyl)ethan-1-one
Nucleophilic Substitution
The sulfonylated piperazine is reacted with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in acetonitrile at 60°C for 8–10 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation, enabling nucleophilic displacement of bromide:
The reaction is monitored by thin-layer chromatography (TLC, Rf = 0.45 in ethyl acetate/hexane 1:1). Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure.
Crystallization and Yield Optimization
Crude product is recrystallized from a 3:1 heptane:ethyl acetate mixture at −20°C, yielding pale-yellow crystals (mp 142–144°C). Yield improvements (from 68% to 89%) are achieved by substituting acetonitrile with N-methylpyrrolidone (NMP), which enhances solubility of the ethanone derivative.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway involves reductive amination of 2-(3,4-dimethoxyphenyl)ethan-1-one with the sulfonylated piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol. While this method avoids bromination, it yields <60% product due to competing imine formation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in dimethylformamide (DMF) reduces reaction time by 70% but requires specialized equipment and results in lower purity (92% vs. 99% for conventional methods).
Critical Process Parameters and Troubleshooting
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent for Coupling | NMP | +15% yield vs. MeCN |
| Reaction Temperature | 60°C | <5% byproducts vs. 80°C |
| Base | K₂CO₃ | 89% yield vs. 72% with NaOH |
| Crystallization Solvent | Heptane:EtOAc (3:1) | 99% purity vs. 95% with EtOH |
Common issues include:
-
Incomplete Sulfonylation : Add TEA incrementally to maintain pH 8–9.
-
Ethanone Oxidation : Use nitrogen sparging to prevent ketone degradation.
-
Residual Bromide : Wash with 10% NaHCO₃ to remove KBr byproducts.
Scalability and Industrial Adaptations
Batch processes at pilot scale (50 kg) demonstrate consistent yields (85–88%) using:
Chemical Reactions Analysis
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring and dimethoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Ethanone Cores
The compound belongs to a broader class of piperazine-linked ethanone derivatives. Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Substituents (R1, R2) | Biological Activity/Properties | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Target Compound | R1: 2,1,3-Benzoxadiazol-4-ylsulfonyl; R2: 3,4-dimethoxyphenyl | Not explicitly reported (structural inference) | N/A | |
| 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) | R1: 4-methoxyphenylsulfonyl; R2: phenyltetrazolylthio | Antiproliferative activity | 131–134 | |
| 1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7f) | R1: 4-CF₃-phenylsulfonyl; R2: phenyltetrazolylthio | Enhanced lipophilicity, antiproliferative | 165–167 | |
| 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | R1: biphenyl; R2: 2-methoxyphenyl | Antipsychotic (anti-dopaminergic/serotonergic) | N/A | |
| 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | R1: benzoxadiazolylsulfonyl; R2: biphenyl | Fluorescence probe potential | N/A |
Key Observations :
- Sulfonyl Group Variations : Replacement of the benzoxadiazole sulfonyl group (target compound) with methoxyphenyl or trifluoromethylphenyl (e.g., 7e, 7f) alters electronic properties and lipophilicity, influencing antiproliferative potency .
- Aryl Ethanone Modifications: The 3,4-dimethoxyphenyl group (target) contrasts with biphenyl () or tetrazolylthio () moieties, affecting steric bulk and receptor binding.
- Biological Activity Trends : Antiproliferative activity in analogs correlates with electron-withdrawing substituents (e.g., CF₃ in 7f), while antipsychotic activity in biphenyl derivatives depends on methoxy placement .
Pharmacokinetic and QSAR Insights
- QSAR Models: For biphenyl-piperazine ethanones (), antidopaminergic activity correlates with QPlogBB (brain/blood partition coefficient) and electron affinity (EA).
- Antifungal Activity: Piperazine-ethanone derivatives with azo dyes (e.g., APEHQ in ) show enhanced activity upon metal complexation, indicating that coordination chemistry could be leveraged for the target compound’s optimization .
Biological Activity
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on a review of the available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C15H18N4O4S
- Molecular Weight : 350.39 g/mol
- CAS Number : 1010901-54-8
These properties facilitate its interaction with various biological targets, which is crucial for its activity.
The biological activity of this compound can be attributed to its structural components:
- Benzoxadiazole Ring : Known for its ability to interact with enzymes and receptors, potentially modulating their activity.
- Sulfonyl Group : Enhances binding affinity to biological molecules through strong interactions.
- Piperazine Ring : Contributes to the stability and specificity of interactions with molecular targets.
Antidepressant and Anxiolytic Effects
Research indicates that compounds containing benzoxadiazole structures may exhibit antidepressant and anxiolytic properties. For instance, studies have shown that related piperazine derivatives can act as serotonin receptor antagonists, influencing mood regulation pathways .
Anticancer Activity
In vitro studies suggest that derivatives of this compound could possess anticancer properties. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Data Table: Biological Activities
Study on Antidepressant Properties
A study published in 2009 explored compounds similar to 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone for their dual action on serotonin receptors. The findings indicated a significant reduction in depressive behaviors in animal models, suggesting potential therapeutic applications in treating mood disorders .
Anticancer Efficacy
In a recent study focusing on the anticancer effects of benzoxadiazole derivatives, it was found that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. This highlights their potential as lead compounds for further development in cancer therapy .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological interactions?
The compound features a benzoxadiazole moiety linked to a piperazine ring via a sulfonyl group, along with a 3,4-dimethoxyphenyl ethanone substituent. The benzoxadiazole group contributes to π-π stacking interactions in biological systems, while the sulfonyl group enhances solubility and hydrogen-bonding potential. The dimethoxy groups on the phenyl ring may influence lipophilicity and metabolic stability .
Structural Table :
| Component | Role in Reactivity/Bioactivity |
|---|---|
| Benzoxadiazole | Electron-deficient aromatic system for target binding |
| Sulfonyl group | Enhances solubility and stabilizes protein interactions |
| 3,4-Dimethoxyphenyl | Modulates lipophilicity and steric effects |
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1 : Sulfonation of 2,1,3-benzoxadiazole at the 4-position using chlorosulfonic acid.
- Step 2 : Coupling the sulfonated benzoxadiazole with a piperazine derivative via nucleophilic substitution.
- Step 3 : Introducing the 3,4-dimethoxyphenyl ethanone group through a Friedel-Crafts acylation or amide coupling . Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity (e.g., methoxy proton signals at δ 3.8–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂N₄O₅S: 442.1264).
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst Screening : Use Pd(PPh₃)₄ or CuI for coupling steps to reduce side reactions.
- Solvent Optimization : Replace DMF with DMSO to improve solubility of intermediates.
- Temperature Control : Maintain 60–70°C during sulfonation to prevent decomposition. Reported yields improved from 45% to 68% using these adjustments .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies:
- Dose-Response Validation : Test across multiple concentrations (e.g., 1 nM–100 µM).
- Orthogonal Assays : Confirm target inhibition using SPR (surface plasmon resonance) alongside enzyme assays.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Q. What computational methods are suitable for studying its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to predict binding modes with serotonin receptors (5-HT₂A/2C).
- Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns.
- QSAR Models : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) to predict activity cliffs .
Data Contradiction Analysis
Example : Conflicting IC₅₀ values in kinase inhibition studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
